Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride, also known by its CAS number 115022-96-3, is a chemical compound characterized by the molecular formula CHClNO. Its structure features a butanamide backbone with an amine and a ketone functional group attached to a phenyl ring, making it a member of the amide class of compounds. The compound is typically represented in its monohydrochloride form, indicating the presence of a hydrochloride salt which enhances its solubility in aqueous solutions.
Several methods are available for synthesizing Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride:
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride has potential applications in various fields:
Several compounds share structural similarities with Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features | Comparison |
---|---|---|---|
Butanamide, 3-oxo-N-phenyl | 102-01-2 | Ketone and amine functionalities | Lacks hydrochloride salt; simpler structure |
N-methyl-N-phenylpiperidine-4-carboxamide hydrochloride | 1235440-15-9 | Piperidine ring structure | More complex cyclic structure; different pharmacological profile |
4-amino-N-(4-chlorophenyl)butanamide hydrochloride | 1193388-77-0 | Chlorine substitution on phenyl ring | Different substituent pattern; potential for different bioactivity |
N-(4-Aminophenyl)cyclopropanecarboxamide | 74617-73-5 | Cyclopropane ring structure | Unique cyclic structure; differing steric effects |
Butanamide, N-(3-aminophenyl)-3-oxo-, monohydrochloride is unique due to its specific combination of functionalities and structural features that may influence its biological activity and chemical reactivity compared to these similar compounds.